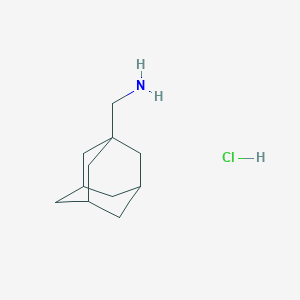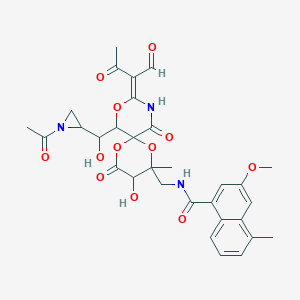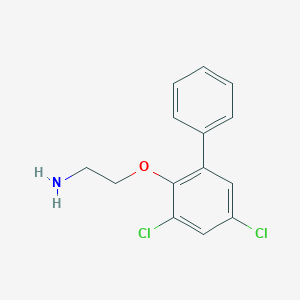![molecular formula C13H19NO B075436 (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol CAS No. 1415-36-7](/img/structure/B75436.png)
(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol is a chemical compound that belongs to the class of secondary alcohols. It is also known as N-phenyl-2-piperidin-2-ylethanol or N-Phenylpiperidin-2-yl-1-ethanol. This compound has been of great interest to the scientific community due to its potential therapeutic applications.
Mechanism Of Action
The exact mechanism of action of (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are known to be involved in the regulation of mood and pain.
Biochemical And Physiological Effects
(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol has been found to have several biochemical and physiological effects. Some of these effects are:
1. Increased levels of serotonin and norepinephrine in the brain.
2. Reduction in pain perception.
3. Reduction in anxiety and depression-like behavior.
Advantages And Limitations For Lab Experiments
One of the advantages of using (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol in lab experiments is its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low yield during synthesis. This can make it difficult to obtain large quantities of the compound for testing.
Future Directions
There are several future directions for the study of (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol. Some of these directions are:
1. Further investigation of its mechanism of action to better understand its therapeutic potential.
2. Development of more efficient synthesis methods to increase the yield of the compound.
3. Testing of the compound in clinical trials to evaluate its safety and efficacy in humans.
4. Exploration of its potential use in the treatment of other neurological disorders such as Parkinson's disease and epilepsy.
Conclusion:
In conclusion, (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol is a chemical compound that has potential therapeutic applications. It has been found to have analgesic, anxiolytic, and antidepressant properties, and has been studied extensively for its mechanism of action. Further research is needed to fully understand the potential of this compound and to develop it into a viable therapeutic agent.
Synthesis Methods
The synthesis of (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol involves the reaction of N-phenylpiperidin-2-one with lithium aluminum hydride in anhydrous ether. This reaction results in the reduction of the ketone group to a secondary alcohol. The yield of this reaction is reported to be around 70%.
Scientific Research Applications
(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol has been studied extensively for its potential therapeutic applications. Some of the scientific research applications of this compound are:
1. Analgesic: (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol has been found to have analgesic properties. It has been shown to reduce pain in animal models of neuropathic pain.
2. Anxiolytic: (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol has been found to have anxiolytic properties. It has been shown to reduce anxiety in animal models of anxiety.
3. Antidepressant: (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol has been found to have antidepressant properties. It has been shown to reduce depression-like behavior in animal models of depression.
properties
CAS RN |
1415-36-7 |
|---|---|
Product Name |
(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol |
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
(1S)-1-phenyl-2-[(2S)-piperidin-2-yl]ethanol |
InChI |
InChI=1S/C13H19NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m0/s1 |
InChI Key |
OPZVPQVONVBYTF-STQMWFEESA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)C[C@@H](C2=CC=CC=C2)O |
SMILES |
C1CCNC(C1)CC(C2=CC=CC=C2)O |
Canonical SMILES |
C1CCNC(C1)CC(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




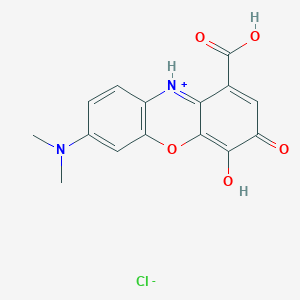
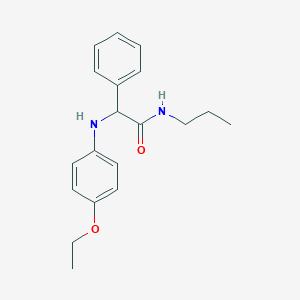
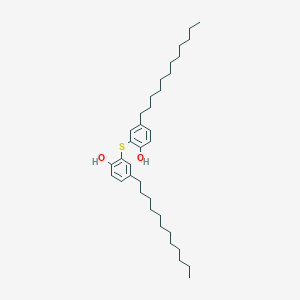
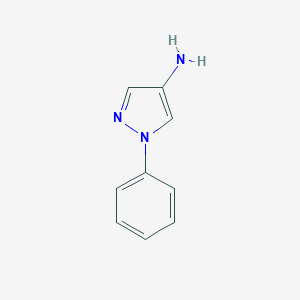
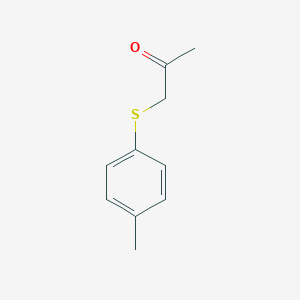
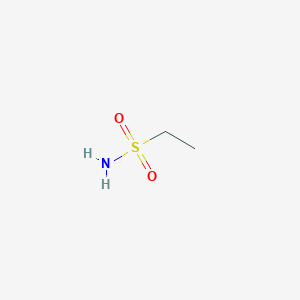
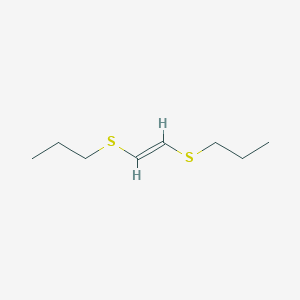
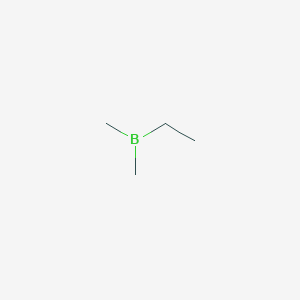
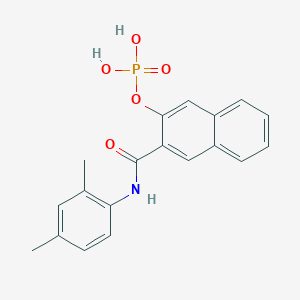
![Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate](/img/structure/B75371.png)
